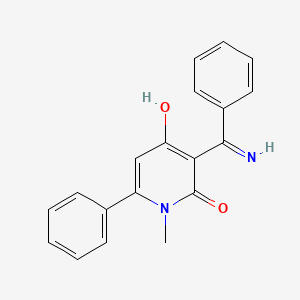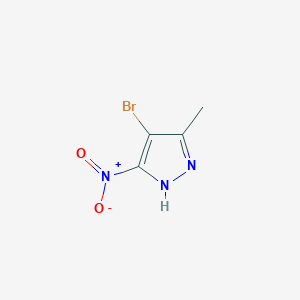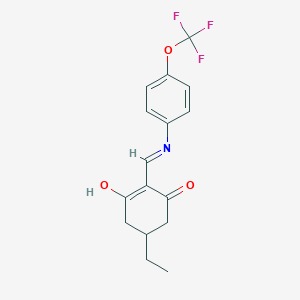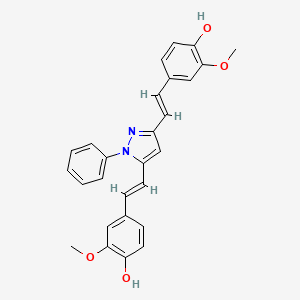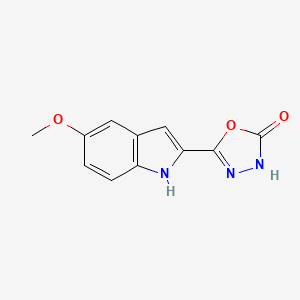![molecular formula C14H13NO4 B1417473 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 117034-63-6](/img/structure/B1417473.png)
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound with the molecular formula C14H13NO41. It has a molecular weight of 259.26 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione. However, quinazAplicaciones Científicas De Investigación
Synthesis and Bioactivity
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is involved in various synthetic pathways. It has been used in the synthesis of bioactive compounds, like fungicidal and anticancer agents. For instance, its derivatives, 3-(bismethylthio)methylene-5,6-dihydro-6-methyl-2H-pyran-2,4-diones, show promise in these fields (Wang You-ming, 2007).
Fluorescence Probes and Molecular Structures
This compound is also crucial in the creation of fluorescence probes and understanding molecular structures. Syntheses involving similar compounds have led to the development of fluorescence probes for biological pathways. These probes are important for tracing complex biological processes and for research in molecular biology (A. Prior et al., 2014). Additionally, the study of its structural aspects, such as tautomerism, has deepened understanding in crystallography and molecular design (G. Xiao et al., 1993).
Chemical Synthesis and Cyclization
In chemical synthesis, this compound is involved in the formation of complex cyclic structures, which are fundamental in organic chemistry and medicinal chemistry research. Its involvement in cyclization reactions has been crucial in forming new chemical entities, which can have various applications ranging from materials science to drug discovery (V. Lu̅sis et al., 1988).
Hetero-Diels-Alder Reactions
This chemical also plays a significant role in Hetero-Diels-Alder reactions, a type of organic chemical reaction that is fundamental to the synthesis of complex organic compounds. Such reactions are integral in the synthesis of various pharmacologically active compounds (K. Bogdanowicz-Szwed et al., 2001).
Macrocyclic Ligands and Fungicidal Activity
The compound's derivatives are used in the synthesis of macrocyclic ligands, which have applications in coordination chemistry and catalysis (M. Cindrić et al., 2005). Additionally, its anilinomethylene derivatives exhibit fungicidal activity, demonstrating its potential in agricultural chemistry (Wang You, 1999).
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYSFGDZWJCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

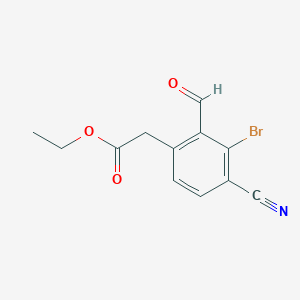
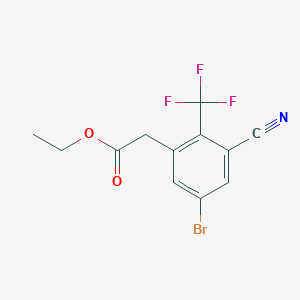
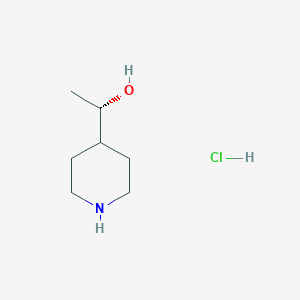
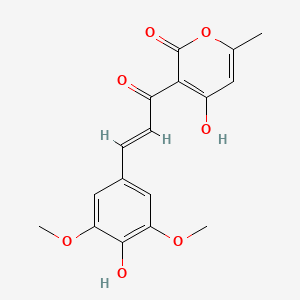
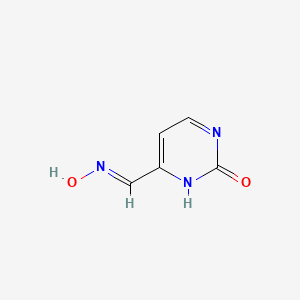
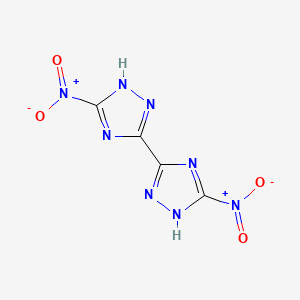
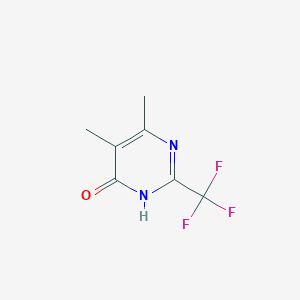
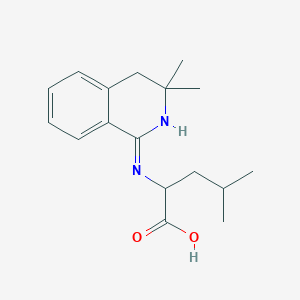
![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)
